Methyl 4-(2-((3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)amino)-2-oxoacetamido)benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

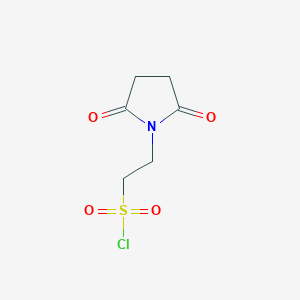

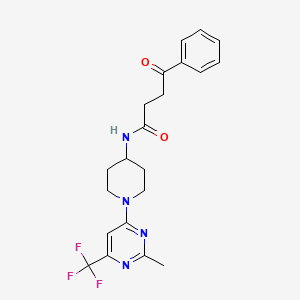

“Methyl 4-(2-((3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)amino)-2-oxoacetamido)benzoate” is a complex organic compound. It contains a benzoate group (a benzene ring with a carboxylate group), an amide group (a carbonyl group attached to a nitrogen), and a furan ring (a five-membered ring with four carbon atoms and one oxygen atom) .

Molecular Structure Analysis

The molecule contains a total of 39 atoms, including 19 Hydrogen atoms, 16 Carbon atoms, 1 Nitrogen atom, and 3 Oxygen atoms . It also contains multiple bonds, including 2 double bonds and 11 aromatic bonds .Chemical Reactions Analysis

The reactivity of this compound would depend on the specific conditions and reagents used. The amide group could potentially undergo hydrolysis, and the benzoate group could participate in esterification reactions .Aplicaciones Científicas De Investigación

Photopolymerization Processes

A notable application of structurally related compounds can be found in the field of photopolymerization. For instance, research has introduced a new alkoxyamine bearing a chromophore group directly linked to the aminoxyl function, which shows significant efficiency under UV irradiation for generating corresponding alkyl and nitroxide radicals. This innovation contributes to the development of nitroxide-mediated photopolymerization processes, indicating the potential utility of similar compounds in advancing polymer chemistry and materials science (Guillaneuf et al., 2010).

Catalyzed Synthesis Techniques

Another area of application is in the catalyzed synthesis of various compounds. Research has shown that CH-acidic 1,3-dicarbonyl compounds react with benzylic alcohols to yield 2-benzylated products efficiently under mild conditions using iron chloride hexahydrate as a catalyst. This method demonstrates the role of related chemical structures in facilitating the synthesis of pharmaceutically relevant compounds, showcasing a broad potential in medicinal chemistry (Kischel et al., 2007).

Renewable Chemical Production

In the context of sustainable and renewable chemicals, a study highlights the use of silica molecular sieves containing Lewis acid centers for catalyzing Diels–Alder and dehydrative aromatization reactions between ethylene and renewable furans. This process aims at producing biobased precursors for terephthalic acid, a key component in the manufacture of polyethylene terephthalate (PET), suggesting the importance of such chemical structures in the development of renewable materials (Pacheco et al., 2015).

Propiedades

IUPAC Name |

methyl 4-[[2-[[3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl]amino]-2-oxoacetyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O6/c1-11-10-15(12(2)27-11)16(22)8-9-20-17(23)18(24)21-14-6-4-13(5-7-14)19(25)26-3/h4-7,10,16,22H,8-9H2,1-3H3,(H,20,23)(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHFLOGWXJFATBL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)C(CCNC(=O)C(=O)NC2=CC=C(C=C2)C(=O)OC)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-(2-((3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)amino)-2-oxoacetamido)benzoate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Chlorobenzyl 2-(2-methylpyrazolo[1,5-A]pyrimidin-7-YL)phenyl ether](/img/structure/B2479353.png)

![(E)-11-(2-phenylhydrazono)-11H-indeno[1,2-b]quinoxaline](/img/structure/B2479360.png)

![2-{[3-(2-bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]sulfanyl}-N-(3-chlorophenyl)acetamide](/img/structure/B2479366.png)

![8-methoxy-N-(3-(5-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2479374.png)